

Application Notes and Protocols for Pyrrolopyridine Derivatives in Cancer Research

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Compound of Interest

Compound Name: 3-Iodo-5-methoxy-1H-pyrrolo[3,2-
b]pyridine

Cat. No.: B1325015

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Introduction

Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of the 1H-pyrrolo[3,2-b]pyridine bicyclic system, in particular, have garnered significant interest in oncology research due to their potential as potent and selective inhibitors of various protein kinases implicated in cancer progression. While specific research on **3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine** derivatives is limited in publicly available literature, the broader class of pyrrolopyridine derivatives has shown considerable promise.

This document provides an overview of the application of a representative pyrrolopyridine derivative, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in cancer research. The protocols and data presented are based on established methodologies for evaluating similar kinase inhibitors.

Featured Compound: A Potent 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor

For the purpose of these application notes, we will focus on a well-characterized 1H-pyrrolo[2,3-b]pyridine derivative, herein referred to as Compound 4h, which has demonstrated

potent inhibitory activity against FGFR1, 2, and 3.^{[1][2]} Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target.^{[1][2]}

Chemical Structure of a Representative Pyrrolopyridine Scaffold

Caption: General structure of the 1H-pyrrolo[2,3-b]pyridine core with potential substitution sites (R1-R5).

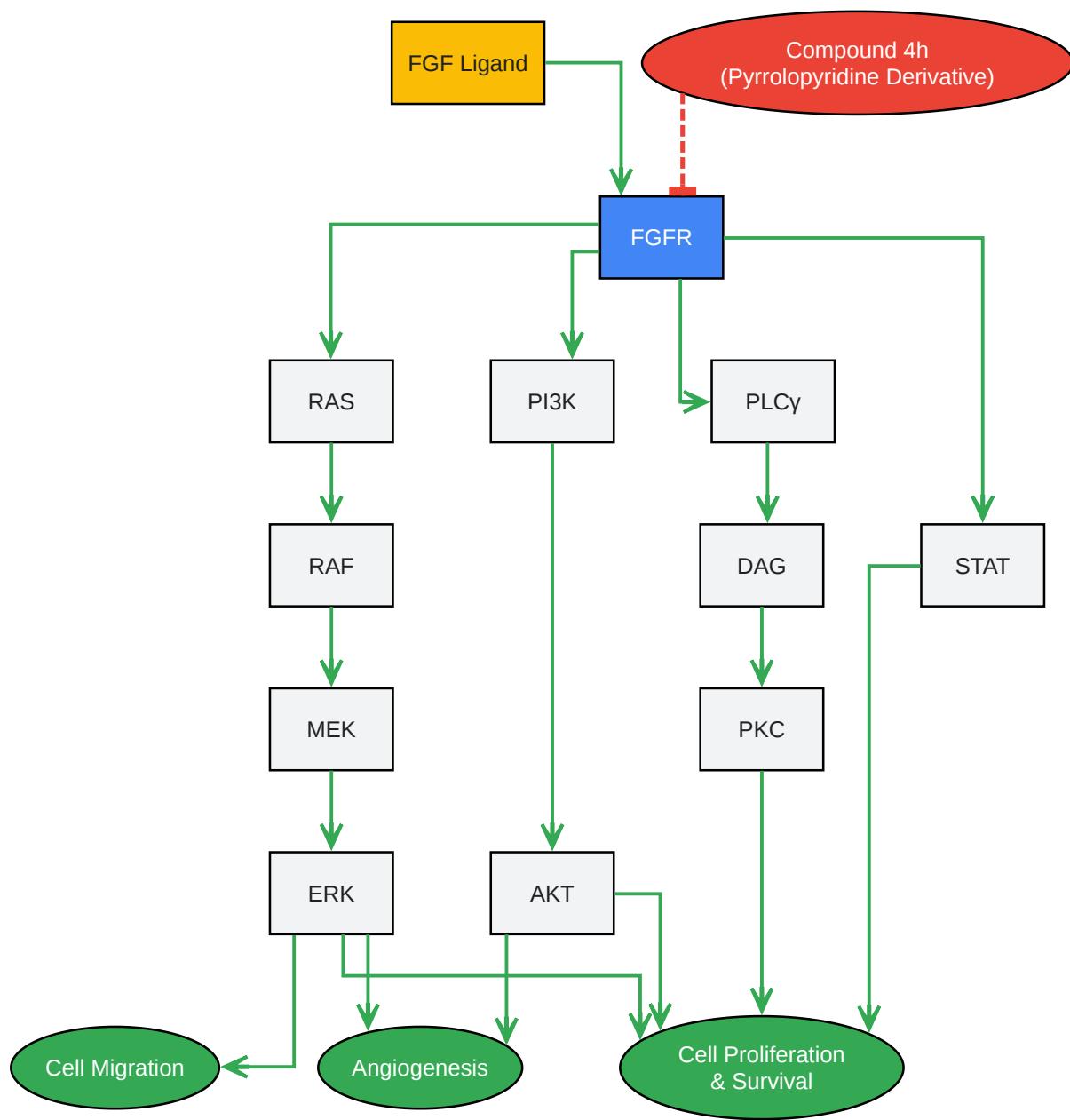
Quantitative Data Summary

The following table summarizes the in vitro activity of Compound 4h and other representative pyrrolopyridine derivatives against various cancer cell lines and kinases.

Compound ID	Target Kinase(s)	Cancer Cell Line	IC50 (nM)	Reference
Compound 4h	FGFR1	-	7	[1] [2]
FGFR2	-	9	[1] [2]	
FGFR3	-	25	[1] [2]	
FGFR4	-	712	[1] [2]	
4T1 (Breast Cancer)	Proliferation	>10,000	[1] [2]	
Compound 16h	MELK	-	32	[3]
A549 (Lung Cancer)	Proliferation	109	[3]	
MDA-MB-231 (Breast Cancer)	Proliferation	185	[3]	
MCF-7 (Breast Cancer)	Proliferation	245	[3]	
Compound 1r	FMS Kinase	-	30	
Ovarian Cancer Cell Lines	Proliferation	150 - 1780		
Prostate Cancer Cell Lines	Proliferation	150 - 1780		
Breast Cancer Cell Lines	Proliferation	150 - 1780		

Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in various cancers.

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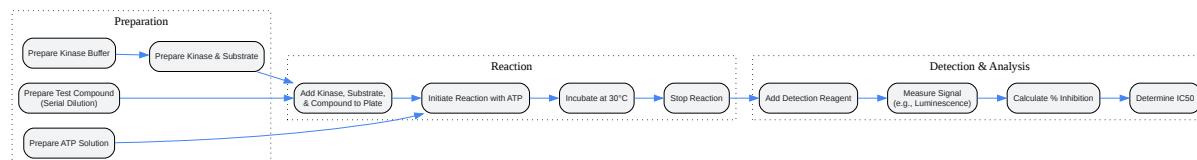
Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Workflow:

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Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

- Kinase of interest (e.g., FGFR1)
- Kinase substrate (e.g., a specific peptide)
- Test compound (e.g., Compound 4h)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- DMSO (Dimethyl sulfoxide)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10-fold dilutions from 1 mM to 1 nM).
- Reaction Setup:
 - Add 2.5 μ L of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
 - Add 5 μ L of a solution containing the kinase and substrate in kinase buffer to each well.
 - Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
- Kinase Reaction:
 - Initiate the reaction by adding 2.5 μ L of ATP solution (at a concentration close to the K_m for the specific kinase) to each well.
 - Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 10 μ L of ADP-Glo™ Reagent).
 - Incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent.
 - Incubate for 30 minutes at room temperature.
- Data Analysis:
 - Measure the luminescence signal using a plate reader.

- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Workflow:



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Caption: Workflow for the MTT cell proliferation assay.

Materials:

- Cancer cell line of interest (e.g., A549, MDA-MB-231, MCF-7)
- Complete cell culture medium
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Incubate the plate on a shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.

Western Blotting for Target Engagement

This protocol is used to detect the phosphorylation status of a target protein (e.g., a downstream effector of FGFR like ERK) to confirm that the compound is engaging its target in a cellular context.

Workflow:



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